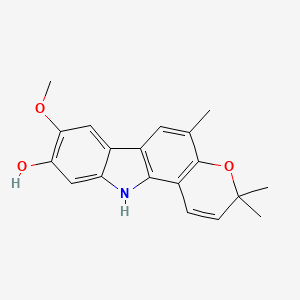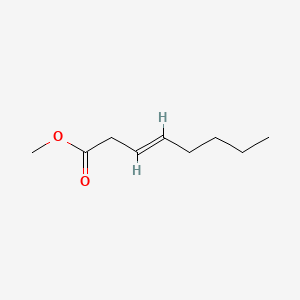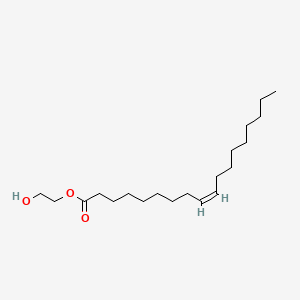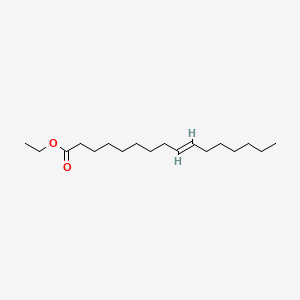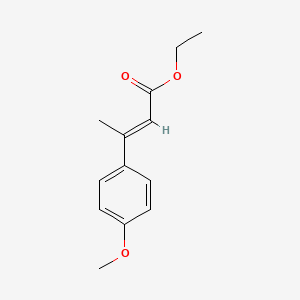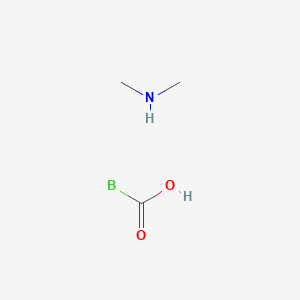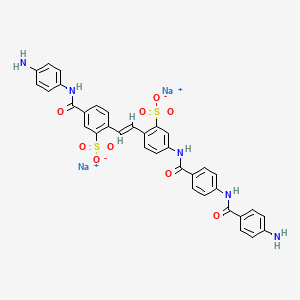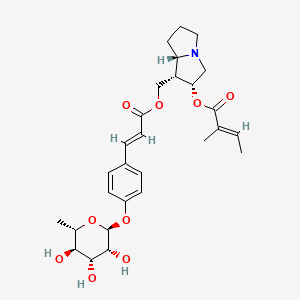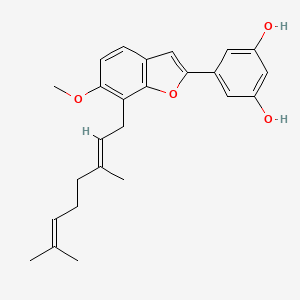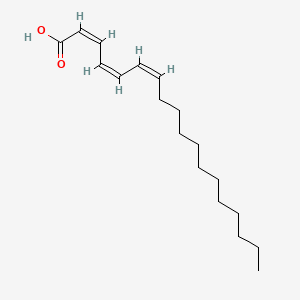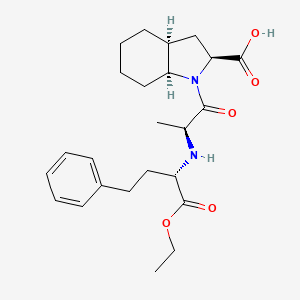
Indolaprilum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolapril is a new orally active prodrug of nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, developed by Warner-Lambert/Parke-Davis Pharmaceutical Research for treating hypertension. It is an epimer of trandolapril, a well-known ACE inhibitor currently in the market for hypertension treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indolapril can be synthesized through a continuous flow synthesis method. The process involves the activation of N-substituted l-alanine derivatives with iminium chloride, followed by amide coupling facilitated by acid chloride activation. The reaction times can be optimized by adjusting the temperature and reaction conditions .
Industrial Production Methods: The industrial production of indolapril involves the use of continuous flow synthesis, which allows for scalable and efficient production. This method mitigates process intensity and ensures high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Indolapril undergoes various chemical reactions, including:
Oxidation: Indolapril can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the indolapril molecule.
Substitution: Indolapril can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of indolapril .
Aplicaciones Científicas De Investigación
Indolapril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their synthesis.
Biology: Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug development.
Mecanismo De Acción
Indolapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys. By inhibiting ACE, indolapril reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
Similar Compounds:
Trandolapril: An epimer of indolapril, also an ACE inhibitor used for treating hypertension.
Ramipril: Another ACE inhibitor with similar therapeutic applications.
Imidapril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of Indolapril: Indolapril is unique due to its specific molecular structure and its development as an epimer of trandolapril. Its continuous flow synthesis method also sets it apart from other ACE inhibitors, allowing for efficient and scalable production .
Propiedades
Número CAS |
80876-01-3 |
|---|---|
Fórmula molecular |
C24H34N2O5 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
VXFJYXUZANRPDJ-MQBSTWLZSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Secuencia |
AX |
Sinónimos |
1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)octahydro-1H-indole-2-carboxylic acid CI 907 CI-907 Indolapril Indolapril hydrochloride PD 109,763-2 PD-109,763-2 Sch 31846 Sch-31846 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



